Allyltriethoxysilane
Overview
Description
Allyltriethoxysilane is an organosilicon compound with the chemical formula C₉H₂₀O₃Si . It is a colorless to light yellow transparent liquid with an ester-like odor. This compound is known for its ability to form strong bonds with inorganic substrates, making it a valuable silane coupling agent in various applications .
Mechanism of Action
Target of Action
Allyltriethoxysilane is primarily used as an organo-metallic reagent . Its primary targets are the surfaces of nanoparticles, which it modifies for a variety of applications .
Mode of Action
As an organo-metallic reagent, this compound interacts with its targets (nanoparticles) by modifying their surfaces . This interaction results in changes to the physical and chemical properties of the nanoparticles, enhancing their suitability for various applications.
Result of Action
The primary result of this compound’s action is the modification of nanoparticle surfaces . This can enhance the nanoparticles’ performance in various applications, such as in dental composites .
Action Environment
The efficacy and stability of this compound can be influenced by environmental factors. For instance, it is known to be sensitive to moisture . Therefore, it should be stored in an inert atmosphere to maintain its reactivity and effectiveness .
Biochemical Analysis
Biochemical Properties
Allyltriethoxysilane plays a significant role in biochemical reactions, particularly in the modification of surfaces and interfaces. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can form covalent bonds with hydroxyl groups on the surface of nanoparticles, thereby modifying their properties . This interaction is crucial for enhancing the compatibility and functionality of nanoparticles in biological systems.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can enhance the adhesion of cells to modified surfaces, thereby promoting cell proliferation and differentiation . Additionally, it can affect the expression of genes involved in cell signaling and metabolic pathways, leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with biomolecules. This compound can bind to enzymes and proteins, leading to their activation or inhibition. For instance, this compound can inhibit certain enzymes by forming stable complexes, thereby preventing their normal function . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions. Long-term exposure to this compound can lead to cumulative effects on cellular function, including changes in cell viability and proliferation . In vitro and in vivo studies have shown that the compound can have both immediate and delayed effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular functions and promote tissue regeneration. At high doses, it can exhibit toxic effects, including cell death and tissue damage . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without causing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to lipid metabolism and oxidative phosphorylation. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . For example, the compound can enhance the activity of enzymes involved in fatty acid oxidation, thereby increasing energy production in cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cellular membranes . The compound can also accumulate in specific cellular compartments, such as the cytoplasm and nucleus, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the endoplasmic reticulum or mitochondria, where it interacts with specific biomolecules and influences cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Allyltriethoxysilane can be synthesized through the reaction of allyl chloride with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of specialized equipment to handle the reactants and catalysts safely. The process is designed to minimize side reactions and maximize yield. The reaction is usually carried out in a controlled environment to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Allyltriethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of moisture, the ethoxy groups hydrolyze to produce ethanol and reactive silanol groups.
Condensation: The silanol groups can further react with each other to form siloxane bonds (Si-O-Si).
Addition Reactions: this compound can participate in addition reactions with various organic and inorganic compounds.
Common Reagents and Conditions:
Hydrolysis: Water or moisture.
Condensation: Catalysts such as acids or bases.
Addition Reactions: Various organic and inorganic reagents depending on the desired product.
Major Products Formed:
Hydrolysis: Ethanol and silanol groups.
Condensation: Siloxane bonds.
Addition Reactions: A wide range of organosilicon compounds.
Scientific Research Applications
Allyltriethoxysilane has numerous applications in scientific research, including:
Chemistry: Used as a silane coupling agent to modify surfaces and enhance adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomaterials to improve their compatibility and functionality.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of silicone rubber, glass fiber, and other composite materials
Comparison with Similar Compounds
Allyltrimethoxysilane: Similar in structure but with methoxy groups instead of ethoxy groups.
Vinyltrimethoxysilane: Contains a vinyl group instead of an allyl group.
(3-Glycidyloxypropyl)trimethoxysilane: Contains a glycidyloxypropyl group instead of an allyl group
Uniqueness: Allyltriethoxysilane is unique due to its specific combination of an allyl group and ethoxy groups, which provide distinct reactivity and compatibility with various substrates. This makes it particularly useful in applications requiring strong adhesion and modification of surfaces .
Properties
IUPAC Name |
triethoxy(prop-2-enyl)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O3Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5H,1,6-9H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFJXASDGBJDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CC=C)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26352-15-8 | |
Record name | Silane, triethoxy-2-propen-1-yl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26352-15-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4062513 | |
Record name | Allyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2550-04-1 | |
Record name | Allyltriethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2550-04-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Silane, triethoxy-2-propen-1-yl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002550041 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allyltriethoxysilane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Silane, triethoxy-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Allyltriethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062513 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Allyltriethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.040 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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